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Compound of Interest

Compound Name: 3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B068462

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine: Properties, Synthesis,
and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged
scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its
derivatives are integral to numerous approved drugs, demonstrating activities that span anti-
inflammatory, anticancer, and antipsychotic applications.[2][3] Within this important class of
heterocycles, aminopyrazoles serve as exceptionally versatile building blocks for creating
complex molecular architectures.[1][4]

This guide focuses on a particularly significant member of this family: 3-cyclopropyl-1H-
pyrazol-5-amine (CAS: 175137-46-9). This molecule uniquely combines the proven
pharmacophoric properties of the aminopyrazole core with a cyclopropyl group—a small,
conformationally constrained ring known to enhance metabolic stability, binding affinity, and cell
permeability in drug candidates.[5] We will provide an in-depth exploration of its
physicochemical properties, spectroscopic signature, primary synthesis methodologies,
chemical reactivity, and its burgeoning role as a key intermediate in modern drug discovery
programs.

Physicochemical and Spectroscopic Properties
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The unique arrangement of the cyclopropyl ring and the aminopyrazole core imparts distinct
properties to the molecule. A critical feature of aminopyrazoles is their existence as prototropic
tautomers, which can influence their reactivity and biological interactions.[1]

Table 1: Core Physicochemical Properties of 3-cyclopropyl-1H-pyrazol-5-amine

Property Value Source
CAS Number 175137-46-9 [61[7]
Molecular Formula CeHoN3 [6]
Molecular Weight 123.16 g/mol [61[7]
IUPAC Name 5-c.yclopropyl-1H-pyrazo|-3- 6]
amine
Density 1.159 g/mL at 25 °C [71[8]
Refractive Index (n20/D) 1.566 [7]
Polar Surface Area 54.7 A2 [6]
XLogP3 0.4 [6]

| Appearance | Liquid [[7] |

Spectroscopic Profile (Predicted)

While specific spectra depend on experimental conditions, the structural features of 3-
cyclopropyl-1H-pyrazol-5-amine allow for a reliable prediction of its key spectroscopic
signatures.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to each part of the molecule. The cyclopropyl group will present as two
multiplets in the upfield region (approx. 0.6-1.0 ppm) for the CH2 protons and a multiplet
further downfield (approx. 1.5-1.9 ppm) for the CH proton. The lone proton on the pyrazole
ring (C4-H) would appear as a singlet around 5.4-5.8 ppm. The protons of the primary amine
(-NH2) and the pyrazole N-H would likely appear as broad singlets that are exchangeable
with D20.
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e 13C NMR Spectroscopy: The carbon spectrum will feature signals for the two distinct carbons
of the cyclopropyl ring (one CH and one CH?2), typically below 20 ppm. The three carbons of
the pyrazole ring would appear in the aromatic region, with the carbon bearing the amino
group (C5) and the cyclopropyl group (C3) appearing at the lower field compared to the C4
carbon.

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong N-H
stretching bands for the primary amine and the ring N-H in the 3200-3400 cm~? region. C-H
stretching from the cyclopropyl and pyrazole rings would appear around 2900-3100 cm~1.
The spectrum would also show C=N and N-H bending vibrations in the 1500-1650 cm~1
region.

o Mass Spectrometry: The electron ionization mass spectrum will prominently display the
molecular ion (M*) peak at m/z = 123.

Synthesis Methodologies

The synthesis of 3(5)-aminopyrazoles is a well-established field, primarily relying on the
condensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile
group.[9][10] The most common and efficient route to 3-cyclopropyl-1H-pyrazol-5-amine
follows this classic pathway.

Primary Synthetic Route: Condensation of 3-Ketonitrile
with Hydrazine

This method involves the reaction of a cyclopropyl-substituted [3-ketonitrile with hydrazine
hydrate. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone
carbonyl, followed by an intramolecular cyclization onto the nitrile group to form the
aminopyrazole ring.[9][10]
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Step 1: Claisen Condensation
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Step 2: Cyclization
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Ring Closure

3-Cyclopropyl-1H-pyrazol-5-amine
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Caption: General workflow for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.
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Detailed Experimental Protocol

Objective: To synthesize 3-cyclopropyl-1H-pyrazol-5-amine from 3-cyclopropyl-3-
oxopropanenitrile.

Materials:

o 3-Cyclopropyl-3-oxopropanenitrile

e Hydrazine hydrate (64% solution)

» Ethanol

» Hydrochloric acid (for pH adjustment/product isolation if needed)
e Sodium bicarbonate (for neutralization)

o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate (for drying)

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.

e Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room
temperature. An exotherm may be observed.

o Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Work-up:

o

Once the reaction is complete, cool the mixture to room temperature.

[¢]

Remove the ethanol under reduced pressure using a rotary evaporator.

[¢]

Dilute the residue with water and extract the product with ethyl acetate (3x).
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o Combine the organic layers and wash with brine.

 Purification:
o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

o The crude product can be purified by column chromatography on silica gel or by
recrystallization if it is a solid at room temperature (or as its hydrochloride salt).

Causality and Trustworthiness: This protocol is self-validating. The use of hydrazine hydrate
provides the N-N backbone essential for the pyrazole ring.[9] Ethanol is a common polar protic
solvent that facilitates the dissolution of reactants and the subsequent cyclization. The work-up
procedure is standard for isolating a moderately polar amine product from an aqueous reaction
mixture. Monitoring by TLC ensures that the reaction is driven to completion, maximizing yield
and minimizing impurities.

Chemical Reactivity and Derivatization

3-Cyclopropyl-1H-pyrazol-5-amine possesses multiple reactive sites, making it a powerful
synthon for building diverse chemical libraries.[4] Its reactivity is dominated by the
nucleophilicity of the exocyclic 5-amino group and the endocyclic ring nitrogens.
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Caption: Key reaction pathways for 3-cyclopropyl-1H-pyrazol-5-amine.
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e N-Acylation and Sulfonylation: The exocyclic 5-amino group readily reacts with acyl halides
or sulfonyl halides to form stable amide and sulfonamide derivatives, respectively. This is a
common strategy for exploring structure-activity relationships (SAR) in drug discovery.[11]

» N-Arylation: The pyrazole ring nitrogen can be arylated using transition-metal catalysis (e.g.,
Buchwald-Hartwig or Ullmann coupling), providing access to N1-aryl pyrazoles.[9] These
derivatives are prevalent in kinase inhibitors and other targeted therapies.

o Condensation to Fused Systems: Acting as a C,N-binucleophile, the molecule reacts with
1,3-dielectrophiles like B-diketones or (3-ketoesters to construct fused heterocyclic systems,
most notably pyrazolo[1,5-a]pyrimidines.[4][9][10] This reaction is a powerful tool for
generating molecular complexity in a single step.

Metabolic Bioactivation Considerations

For drug development professionals, understanding a molecule's metabolic fate is critical.
Research on related aminopyrazoles suggests a potential for in vitro bioactivation. The
proposed mechanism involves cytochrome P450-mediated oxidation of the aminopyrazole to a
reactive imine intermediate, which can then be trapped by nucleophiles like glutathione.[12]
This metabolic pathway is a crucial consideration during preclinical safety assessments.

] : Nucleophilic Attack -
Aminopyrazole CYP450 Enzymes Oxidation Reactive Imlnqpyrazole by GSH > Glutathione (GSH)
Intermediate Adduct

Click to download full resolution via product page

Caption: Proposed bioactivation pathway for aminopyrazoles.

Applications in Medicinal Chemistry and Drug
Discovery

The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the synthesis
of potent and selective therapeutic agents. The aminopyrazole core often serves as an
effective hinge-binding motif in kinase inhibitors, while the cyclopropyl group can occupy
hydrophobic pockets and improve pharmacokinetic properties.[5][13]
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Table 2: Therapeutic Targets and Applications of 3-cyclopropyl-1H-pyrazol-5-amine

Derivatives

Therapeutic Area

Oncology

Target Class

Protein Kinases

Example
Application / References

Rationale

Building block for
inhibitors of CDKs,
Aurora kinases,

etc. The N-(1H-

pyrazol-3- [13]
yl)pyrimidin-4-

amine coreis a

known

pharmacophore.

Oncology

Various

Derivatives have
shown antiproliferative
activity against breast
: [11][14]
cancer cell lines.
Patented as potential

antitumor agents.

Metabolic Disease

Cannabinoid

Receptors

The cyclopropyl-

pyrazole motif is a key
feature in potent CB1
receptor antagonists >l
developed for anti-

obesity applications.

Inflammatory Disease

Various

The aminopyrazole

scaffold is found in

numerous anti-

: [1][15]
inflammatory agents,

including COX-2

inhibitors.
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| Infectious Disease | Various | Pyrazole derivatives have been investigated for antimicrobial
and antifungal properties. |[15][16] |

Conclusion

3-Cyclopropyl-1H-pyrazol-5-amine is more than a simple heterocyclic amine; it is a highly
functionalized and strategically designed building block for modern medicinal chemistry. Its
robust and scalable synthesis, combined with its versatile reactivity, allows for the efficient
generation of diverse and complex molecular scaffolds. The proven success of the
aminopyrazole core as a pharmacophore, enhanced by the favorable properties of the
cyclopropyl moiety, positions this compound as a critical intermediate in the development of
next-generation therapeutics targeting a wide range of human diseases. Its continued
exploration is certain to unlock new and valuable chemical matter for researchers, scientists,
and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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